molecular formula C13H19N B12691717 4-Isopropyl-1-methylbicyclo(2.2.2)oct-5-ene-2-carbonitrile CAS No. 84235-43-8

4-Isopropyl-1-methylbicyclo(2.2.2)oct-5-ene-2-carbonitrile

Cat. No.: B12691717
CAS No.: 84235-43-8
M. Wt: 189.30 g/mol
InChI Key: MLPBPJJSDXCCHW-UHFFFAOYSA-N
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Description

4-Isopropyl-1-methylbicyclo(222)oct-5-ene-2-carbonitrile is an organic compound with the molecular formula C₁₃H₁₉N It is characterized by a bicyclic structure with an isopropyl group and a nitrile functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropyl-1-methylbicyclo(2.2.2)oct-5-ene-2-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as bicyclo[2.2.2]oct-5-ene derivatives.

    Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.

    Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques helps in monitoring and optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl-1-methylbicyclo(2.2.2)oct-5-ene-2-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

4-Isopropyl-1-methylbicyclo(2.2.2)oct-5-ene-2-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Isopropyl-1-methylbicyclo(2.2.2)oct-5-ene-2-carbonitrile involves its interaction with molecular targets and pathways. The nitrile group can participate in various chemical reactions, leading to the formation of active intermediates that exert specific effects. The compound’s bicyclic structure also contributes to its unique reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Isopropyl-1-methylbicyclo(2.2.2)oct-5-ene-2-carboxylic acid
  • 4-Isopropyl-1-methylbicyclo(2.2.2)oct-5-ene-2-methanol
  • 4-Isopropyl-1-methylbicyclo(2.2.2)oct-5-ene-2-amine

Uniqueness

4-Isopropyl-1-methylbicyclo(2.2.2)oct-5-ene-2-carbonitrile is unique due to its nitrile functional group, which imparts distinct chemical properties and reactivity compared to its analogs. The presence of the isopropyl group also influences its steric and electronic characteristics, making it a valuable compound for various applications.

Properties

CAS No.

84235-43-8

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

1-methyl-4-propan-2-ylbicyclo[2.2.2]oct-5-ene-2-carbonitrile

InChI

InChI=1S/C13H19N/c1-10(2)13-6-4-12(3,5-7-13)11(8-13)9-14/h4,6,10-11H,5,7-8H2,1-3H3

InChI Key

MLPBPJJSDXCCHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C12CCC(C=C1)(C(C2)C#N)C

Origin of Product

United States

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